Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2022-12-13 , DOI:
10.1039/D2IM00007E
Direct regeneration is a low-cost and environmentally friendly way of recycling spent Li-ion batteries. In this study, a new method is adopted to regenerate spent LiFePO4. First, the spent LiFePO4 powder is homogenized, and then, small amounts of a lithium source and a carbon source are thoroughly mixed by spray drying. After that, a high-temperature solid-phase method is used to regenerate the carbon-coated lithium iron phosphate. Compared with traditional regeneration methods, the proposed method significantly improves the universality of spent LiFePO4 having different degrees of damage. The regenerated LiFePO4 is characterized using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Raman spectroscopy, and electrochemical measurements. The results show that the regenerated sample has a stable morphology, structure, and electrochemical performance. Under the conditions of 0.1C, the initial capacity exceeds 160 mA h g−1. After 800 cycles under the conditions of 1C, the capacity retention is 80%, which satisfies the requirements for regenerated LiFePO4 batteries.
Keywords: LiFePO4; Direct regeneration; Homogenization; Spray drying; Electrochemical performance.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-02-23 , DOI:
10.1039/D3IM90003G
The first page of this article is displayed as the abstract.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-03 , DOI:
10.1039/D3IM00004D
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials.
Keywords: Room-temperature phosphorescence; OLEDs; Anti-counterfeiting; Environmental detection; Bioimaging.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-10-20 , DOI:
10.1039/D3IM90016A
A graphical abstract is available for this content
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2022-12-19 , DOI:
10.1039/D2IM00045H
Nitrogen-rich zeolitic imidazolate frameworks (ZIFs) are ideal precursors for the synthesis of metal single atoms anchored on N-doped carbon. However, the microporous structures of conventional ZIFs lead to low mass transfer efficiency and low metal utilization of their derivatives. Here, we construct a composite of Co single atoms anchored on nitrogen-doped carbon with a three-dimensional ordered macroporous structure (Co-SA/3DOM-NC) by two-step pyrolysis of ordered macro/microporous ZnCo-ZIF. Co-SA/3DOM-NC shows high activity in the oxidative esterification of furfural, achieving a 99% yield of methyl 2-furoate under mild reaction conditions, which is significantly superior to the microporous and the Co-nanoparticle counterparts. The high activity of Co-SA/3DOM-NC should be attributed to the CoN4 centers with high intrinsic activity and the ordered macroporous structure, promoting the mass transfer of reactants and accessibility of active sites.
Keywords: Heterogeneous catalysis; Hierarchical pores; Ordered macropore; Oxidative esterification reaction; Single-atom catalysts.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-18 , DOI:
10.1039/D3IM00061C
Hydrogen holds the advantages of high gravimetric energy density and zero emission. Effective storage and transportation of hydrogen constitute a critical and intermediate link for the advent of widespread applications of hydrogen energy. Magnesium hydride (MgH2) has been considered as one of the most promising hydrogen storage materials because of its high hydrogen storage capacity, excellent reversibility, sufficient magnesium reserves, and low cost. However, great barriers both in the thermodynamic and the kinetic properties of MgH2 limit its practical application. Doping catalysts and nanostructuring are two facile but efficient methods to prepare high-performance magnesium (Mg)-based hydrogen storage materials. Core–shell nanostructured Mg-based hydrogen storage materials synergize the strengths of the above two modification methods. This review summarizes the preparation methods and expounds the thermodynamic and kinetic properties, microstructure and phase changes during hydrogen absorption and desorption processes of core–shell nanostructured Mg-based hydrogen storage materials. We also elaborate the mechanistic effects of core–shell nanostructures on the hydrogen storage performance of Mg-based hydrogen storage materials. The goal of this review is to point out the design principles and future research trends of Mg-based hydrogen storage materials for industrial applications.
Keywords: Hydrogen storage; Mg/MgH2; Core–shell nanostructure; Thermodynamics and kinetics.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-28 , DOI:
10.1039/D3IM00036B
Driven by the growing need to decarbonize, hydrogen energy is considered a potential alternative to fossil fuels. However, due to the problems associated with energy storage and transportation for portable applications, the scalable utilization of hydrogen is not fully developed. In this perspective, the potential of utilizing ammonia as a hydrogen carrier for on-site power generation via ammonia decomposition is systematically discussed. Firstly, an analysis of the chemical properties of ammonia and the limitations of this product for hydrogen production are presented. Secondly, some existing worldwide industrial projects that present the current development status are summarized. Then, recent advances in target engineering of efficient catalysts via various strategies are provided. Finally, different types of structured reactors to date for ammonia decomposition are explored. This perspective aims to shed light on the potential of ammonia as a promising alternative to traditional hydrogen storage methods and highlights the challenges and opportunities that lie ahead in this exciting field of research.
Keywords: Ammonia decomposition; Hydrogen carrier; On-site generation; Heterogeneous catalysts; Reactor.
Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs)
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-20 , DOI:
10.1039/D3IM00002H
Proton exchange membrane fuel cells (PEMFCs) have great potential to become the next generation green energy technique, but their application is limited by the slow kinetics of the cathode oxygen reduction reaction (ORR) in acidic medium. Meanwhile, the high price of Pt-based catalysts, which are now widely used commercially, has raised the cost of PEMFCs. Therefore, non-noble metal ORR catalysts as alternatives to Pt-based group metals (PGM) have attracted much attention. However, there is still a big gap between the performance of non-noble metal catalysts and commercial Pt/C catalysts in acidic environment. Recently, it has been realized that the performance of catalysts is closely related to the structure of catalytically active sites. Inspired by this, in this review, we firstly introduced the development and breakthrough of non-noble metals as activity sites. We then briefly summarized their catalytic mechanisms, and put forward some suggestions on how to improve the activity and stability of non-noble metal ORR catalysts.
Keywords: ORR; Non-noble metal single atom catalysts; Active site; Fuel cell.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-01-24 , DOI:
10.1039/D2IM00063F
Electrocatalytic technology opens a new path to solve the existing problems in fossil fuel consumption and environmental pollution as well as efficient energy use. Metal–organic frameworks (MOFs), a class of crystalline porous materials with high specific surface area, high porosity and customizable structures, have emerged as promising electrocatalysts. However, their inherently low electrical conductivity and stability greatly hinder their further applications. Therefore, strategies such as synthesizing two-dimensional conductive MOFs, designing unsaturated metal sites, and building MOF nanoarrays have been developed to enhance the conductivity and catalytic reaction transfer rates of MOFs, accompanied by the rational designs of MOFs for improving their stability. In this review, the applications of MOF-based electrocatalysts in the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), oxygen evolution reaction (OER), oxygen reduction reaction (ORR) and nitrogen reduction reaction (NRR) are presented in detail with the classification of monometallic MOFs, bimetallic MOFs, MOF-based composites and MOFs as supports. In addition, the relationship between the structure and performance is discussed through DFT calculations used in related work. Finally, future challenges and application prospects of MOFs in electrocatalysis are highlighted.
Keywords: Metal–organic frameworks; Electrocatalyst; Catalytic performance; Catalysis; Energy conversion.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-08-18 , DOI:
10.1039/D3IM90013D
A graphical abstract is available for this content
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 55 | Science Citation Index Science Citation Index Expanded | Not |
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